Cas no 1803580-95-1 (1,3,4(4H)-Pyridazinetricarboxylic acid, 6-ethoxy-5,6-dihydro-, 3,4-diethyl 1-methyl ester)

1,3,4(4H)-Pyridazinetricarboxylic acid, 6-ethoxy-5,6-dihydro-, 3,4-diethyl 1-methyl ester 化学的及び物理的性質
名前と識別子
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- 1,3,4(4H)-Pyridazinetricarboxylic acid, 6-ethoxy-5,6-dihydro-, 3,4-diethyl 1-methyl ester
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- インチ: 1S/C14H22N2O7/c1-5-21-10-8-9(12(17)22-6-2)11(13(18)23-7-3)15-16(10)14(19)20-4/h9-10H,5-8H2,1-4H3
- InChIKey: LCUOYGGIGVEILI-UHFFFAOYSA-N
- ほほえんだ: C1(C(OCC)=O)=NN(C(OC)=O)C(OCC)CC1C(OCC)=O
1,3,4(4H)-Pyridazinetricarboxylic acid, 6-ethoxy-5,6-dihydro-, 3,4-diethyl 1-methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-152949-5.0g |
3,4-diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate |
1803580-95-1 | 5.0g |
$2235.0 | 2023-02-14 | ||
Enamine | EN300-152949-0.1g |
3,4-diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate |
1803580-95-1 | 0.1g |
$268.0 | 2023-02-14 | ||
Enamine | EN300-152949-0.5g |
3,4-diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate |
1803580-95-1 | 0.5g |
$601.0 | 2023-02-14 | ||
Enamine | EN300-152949-10.0g |
3,4-diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate |
1803580-95-1 | 10.0g |
$3314.0 | 2023-02-14 | ||
Enamine | EN300-152949-250mg |
3,4-diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate |
1803580-95-1 | 250mg |
$383.0 | 2023-09-26 | ||
A2B Chem LLC | AV65813-1g |
3,4-diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate |
1803580-95-1 | 95% | 1g |
$846.00 | 2024-04-20 | |
Enamine | EN300-152949-1000mg |
3,4-diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate |
1803580-95-1 | 1000mg |
$770.0 | 2023-09-26 | ||
Enamine | EN300-152949-5000mg |
3,4-diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate |
1803580-95-1 | 5000mg |
$2235.0 | 2023-09-26 | ||
Enamine | EN300-152949-100mg |
3,4-diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate |
1803580-95-1 | 100mg |
$268.0 | 2023-09-26 | ||
1PlusChem | 1P01AFRP-100mg |
3,4-diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate |
1803580-95-1 | 95% | 100mg |
$382.00 | 2024-06-18 |
1,3,4(4H)-Pyridazinetricarboxylic acid, 6-ethoxy-5,6-dihydro-, 3,4-diethyl 1-methyl ester 関連文献
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1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
1,3,4(4H)-Pyridazinetricarboxylic acid, 6-ethoxy-5,6-dihydro-, 3,4-diethyl 1-methyl esterに関する追加情報
Compound CAS No. 1803580-95-1: 1,3,4(4H)-Pyridazinetricarboxylic Acid, 6-Ethoxy-5,6-Dihydro-, 3,4-Diethyl 1-Methyl Ester
The compound with CAS No. 1803580-95-1, known as 1,3,4(4H)-pyridazinetricarboxylic acid, 6-ethoxy-5,6-dihydro-, 3,4-diethyl 1-methyl ester, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridazine derivatives, which are known for their unique electronic properties and structural versatility. The molecule features a pyridazine ring system substituted with multiple functional groups, including ethoxy and ester groups, making it a valuable intermediate in organic synthesis.
Pyridazine tricarboxylic acid derivatives have been extensively studied due to their ability to act as versatile building blocks in the construction of bioactive molecules. The presence of multiple carboxylic acid groups provides opportunities for further functionalization through esterification or amidation reactions. Recent studies have highlighted the potential of such compounds in drug design, particularly in the development of inhibitors for histone acetyltransferases (HATs) and other enzymes involved in epigenetic regulation.
The 6-ethoxy substitution on the pyridazine ring contributes to the molecule's solubility and stability under physiological conditions. This feature is particularly advantageous in pharmaceutical applications where bioavailability is a critical factor. Additionally, the diethyl ester groups at positions 3 and 4 enhance the molecule's lipophilicity, facilitating its penetration across biological membranes.
Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound through multi-component reactions and catalytic processes. For instance, researchers have employed transition metal-catalyzed coupling reactions to construct the pyridazine core with high precision. These methods not only improve yield but also minimize the use of hazardous reagents, aligning with green chemistry principles.
In terms of applications, 1-methyl ester derivatives of pyridazine tricarboxylic acids have shown promise as precursors for peptide-based drugs and bioconjugates. Their ability to form stable amide bonds makes them ideal for constructing complex macromolecules with tailored functionalities. Furthermore, the compound's structural flexibility allows for its use in materials science, particularly in the development of advanced polymers and organic electronics.
Recent studies have also explored the photophysical properties of this compound, revealing its potential as a fluorescent probe for sensing applications. The conjugated system within the pyridazine ring enables efficient energy transfer processes, making it suitable for detecting specific analytes in environmental and biomedical contexts.
In conclusion, CAS No. 1803580-95-1, or 1,3,4(4H)-pyridazinetricarboxylic acid derivative, represents a multifaceted compound with diverse applications across chemistry and pharmacology. Its unique structure and functional groups make it a valuable tool for researchers seeking to develop innovative solutions in drug discovery and materials science.
1803580-95-1 (1,3,4(4H)-Pyridazinetricarboxylic acid, 6-ethoxy-5,6-dihydro-, 3,4-diethyl 1-methyl ester) 関連製品
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